O-Butyl O-(4-nitrophenyl) phenylphosphonothioate
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Overview
Description
O-Butyl O-(4-nitrophenyl) phenylphosphonothioate is an organophosphorus compound known for its use as an insecticide. It belongs to the class of phosphonothioates, which are characterized by the presence of a phosphorus-sulfur bond. This compound is particularly effective against a variety of agricultural pests, making it valuable in the field of pest control.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Butyl O-(4-nitrophenyl) phenylphosphonothioate typically involves the reaction of phenylphosphonothioic dichloride with butanol and 4-nitrophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of phenylphosphonothioic dichloride with butanol: This step involves the substitution of chlorine atoms with butoxy groups.
Reaction with 4-nitrophenol: The resulting intermediate is then reacted with 4-nitrophenol to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations. The use of catalysts and solvents may be employed to enhance the reaction rate and yield. The product is then purified through distillation or crystallization to obtain a high-purity compound suitable for use as an insecticide.
Chemical Reactions Analysis
Types of Reactions
O-Butyl O-(4-nitrophenyl) phenylphosphonothioate undergoes several types of chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of the butoxy group with other nucleophiles.
Oxidation: The compound can be oxidized to form phosphonates.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phenylphosphonic acid and 4-nitrophenol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkali metal ethoxides, such as sodium ethoxide or potassium ethoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as butyl-substituted derivatives.
Oxidation: Phosphonates are the primary products.
Hydrolysis: Phenylphosphonic acid and 4-nitrophenol are formed.
Scientific Research Applications
O-Butyl O-(4-nitrophenyl) phenylphosphonothioate has several scientific research applications:
Chemistry: Used as a model compound to study nucleophilic substitution and oxidation reactions.
Biology: Investigated for its effects on insect physiology and biochemistry.
Medicine: Explored for potential use in developing new insecticides with improved safety profiles.
Industry: Utilized in the formulation of insecticidal products for agricultural use.
Mechanism of Action
The primary mechanism of action of O-Butyl O-(4-nitrophenyl) phenylphosphonothioate is the inhibition of acetylcholinesterase (AChE) in insects. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter. By inhibiting AChE, the compound causes an accumulation of acetylcholine at synapses, leading to continuous nerve signal transmission, paralysis, and eventually death of the insect. The compound’s lipophilic nature allows it to penetrate the insect’s nervous system effectively.
Comparison with Similar Compounds
Similar Compounds
O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate: Similar structure but with an ethyl group instead of a butyl group.
O-Ethyl O-(4-nitrophenyl) phenylphosphonate: Contains an oxygen atom in place of the sulfur atom.
Uniqueness
O-Butyl O-(4-nitrophenyl) phenylphosphonothioate is unique due to its specific combination of butyl and nitrophenyl groups, which confer distinct physicochemical properties and biological activity. Its effectiveness as an insecticide and its specific mechanism of action make it a valuable compound in pest control.
Properties
CAS No. |
88239-48-9 |
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Molecular Formula |
C16H18NO4PS |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
butoxy-(4-nitrophenoxy)-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H18NO4PS/c1-2-3-13-20-22(23,16-7-5-4-6-8-16)21-15-11-9-14(10-12-15)17(18)19/h4-12H,2-3,13H2,1H3 |
InChI Key |
HMWJIICUNQLHKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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